3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride

Medicinal Chemistry Physicochemical Profiling Ligand Design

3-(4-Methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride (CAS 95082-20-5) is a 1,4-disubstituted imidazole derivative bearing a 4-methyl group on the imidazole ring and a 3-aminopropyl chain at the N1 position, supplied as the dihydrochloride salt with a molecular weight of 212.12 g/mol (free base: 139.2 g/mol). The compound serves as a versatile primary amine building block in medicinal chemistry, most notably as a structural progenitor of the nilotinib pharmacophore, where the 4-methylimidazol-1-yl motif is critical for tyrosine kinase inhibitor activity.

Molecular Formula C7H15Cl2N3
Molecular Weight 212.12
CAS No. 95082-20-5
Cat. No. B2833897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride
CAS95082-20-5
Molecular FormulaC7H15Cl2N3
Molecular Weight212.12
Structural Identifiers
SMILESCC1=CN(C=N1)CCCN.Cl.Cl
InChIInChI=1S/C7H13N3.2ClH/c1-7-5-10(6-9-7)4-2-3-8;;/h5-6H,2-4,8H2,1H3;2*1H
InChIKeyTZPZKIIWQSTVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methyl-1H-imidazol-1-yl)propan-1-amine Dihydrochloride (CAS 95082-20-5): Core Structural and Physicochemical Profile for Procurement Decisions


3-(4-Methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride (CAS 95082-20-5) is a 1,4-disubstituted imidazole derivative bearing a 4-methyl group on the imidazole ring and a 3-aminopropyl chain at the N1 position, supplied as the dihydrochloride salt with a molecular weight of 212.12 g/mol (free base: 139.2 g/mol) [1]. The compound serves as a versatile primary amine building block in medicinal chemistry, most notably as a structural progenitor of the nilotinib pharmacophore, where the 4-methylimidazol-1-yl motif is critical for tyrosine kinase inhibitor activity [2]. Its differentiation from close analogs—including the unsubstituted 3-(1H-imidazol-1-yl)propan-1-amine (CAS 5036-48-6) and the shorter-chain 2-(4-methyl-1H-imidazol-1-yl)ethanamine (CAS 279236-22-5)—arises from the combination of the 4-methyl substituent's electronic influence on the imidazole ring (pKa shift relative to unsubstituted imidazole) and the optimal three-carbon spacer length for downstream derivatization [3].

Why 3-(4-Methyl-1H-imidazol-1-yl)propan-1-amine Dihydrochloride Cannot Be Simply Replaced by In-Class Imidazole Analogs


In-class substitution is inadvisable because the 4-methyl substituent and the 1,4-regiochemistry of this compound produce a distinct electronic, steric, and metabolic profile that is not replicated by unsubstituted, 2-substituted, or 5-methyl regioisomers. The pKa of 4-methylimidazole (7.55) is approximately 0.6 log units higher than that of imidazole (6.95), altering the ionization state and hydrogen-bonding capacity of the heterocycle at physiological pH [1]. Furthermore, alkylation of 4-methylimidazole inherently generates regioisomeric mixtures (N1 vs. N3 products), and compounds sourced without verified regiochemical purity may contain the undesired 5-methyl regioisomer, which exhibits divergent biological activity profiles—as demonstrated in glutaminyl cyclase inhibitor series where the N-(5-methyl-1H-imidazol-1-yl)propyl template yields distinct SAR from the 4-methyl variant [2]. The three-carbon propyl spacer in the target compound also distinguishes it from the two-carbon ethyl analogs (e.g., CAS 279236-22-5), which have different conformational flexibility and metabolic stability characteristics .

Quantitative Differentiation Evidence for 3-(4-Methyl-1H-imidazol-1-yl)propan-1-amine Dihydrochloride Versus Closest Analogs


Imidazole Ring pKa Modulation by 4-Methyl Substitution: Impact on Ionization State

The 4-methyl substituent on the imidazole ring elevates the pKa of the conjugate acid relative to unsubstituted imidazole. For 4-methylimidazole, the experimentally determined pKa is 7.55 at 25°C , compared to 6.95 for imidazole itself [1]. This ΔpKa of +0.60 units means that at physiological pH (7.4), the 4-methylimidazole moiety in the target compound is approximately 58% protonated versus approximately 74% protonated for the unsubstituted imidazole analog. This shift alters the hydrogen-bond donor/acceptor character of the heterocycle in target binding pockets, directly impacting recognition by enzymes and receptors that engage the imidazole ring.

Medicinal Chemistry Physicochemical Profiling Ligand Design

CYP3A4 Inhibition Liability: Unsubstituted Analog Baseline and Implications for 4-Methyl Derivative

The unsubstituted analog 3-(1H-imidazol-1-yl)propan-1-amine (CAS 5036-48-6) was tested for CYP3A4 inhibition in a P450-GLO assay and exhibited an IC50 of 1.00 × 10⁴ nM (10 µM) [1], placing it at the weak end of imidazole CYP3A4 inhibitors. By comparison, the study by Emoto et al. (2007) on fourteen 1-substituted imidazoles demonstrated that CYP3A4/5 IC50 values can span over two orders of magnitude (from <0.3 µM to >30 µM) depending on the nature and position of substituents, with the most potent inhibitors exclusively exceeding 300 MW [2]. The 4-methyl substitution, which increases both molecular weight and lipophilicity in the target compound, is expected to shift the CYP inhibition profile relative to the unsubstituted analog, though direct experimental IC50 data for CAS 95082-20-5 against CYP isoforms have not been identified in the public domain.

Drug Metabolism CYP Inhibition ADME-Tox

N1-Regiochemistry as a Critical Quality Attribute: Regioisomeric Purity Differentiates This Compound from 5-Methyl Contaminants

The alkylation of 4-methylimidazole with N-(3-bromopropyl)phthalimide, a key synthetic route to the target compound, inherently produces a mixture of N1-(4-methyl) and N3-(5-methyl) regioisomers [1]. The N1-regioisomer (the target compound) is typically the favored product, but varying reaction conditions can shift the N1:N3 ratio. In Pd-catalyzed N-arylation of 4-substituted imidazoles, traditional Cu-catalyzed and SNAr methods yield poor to moderate regioselectivities, with separation of N1-aryl and N3-aryl regioisomers often difficult due to similar physical properties [2]. The Buchwald group's completely N1-selective Pd-catalyzed arylation method (2012) achieved exclusive N1 selectivity, demonstrating that regiochemical control is both critical and achievable with proper methodology [2]. For procurement, this means that the synthetic route used by the supplier directly determines whether the product is a pure N1-(4-methyl) regioisomer or a mixture contaminated with the N3-(5-methyl) isomer, which has distinct biological activity (e.g., in glutaminyl cyclase inhibition, the 5-methyl template yields different SAR from the 4-methyl variant) [3].

Synthetic Chemistry Quality Control Regioselectivity

Propyl Spacer Length Differentiation: Three-Carbon vs. Two-Carbon Linker Comparison

The target compound features a three-carbon propyl spacer between the imidazole ring and the primary amine, distinguishing it from the two-carbon ethyl analog 2-(4-methyl-1H-imidazol-1-yl)ethanamine (CAS 279236-22-5). The additional methylene unit increases the molecular weight by 14 Da (free base: 139.2 vs. 125.17 g/mol), extends the amine-to-ring distance, and increases the number of rotatable bonds from 2 to 3, which affects conformational sampling in both the free compound and its conjugates . In glutaminyl cyclase inhibitor series, the propyl-linked N-(imidazol-1-yl)propyl thiourea scaffold was found to be optimal, with IC50 values as low as 58 nM for the most potent 5-methyl analog [1], indicating that the three-carbon spacer is a key determinant of activity in this chemotype.

Medicinal Chemistry Linker Optimization Conformational Analysis

Patent Landscape: Enabling Role in Nilotinib Synthesis as Strategic Procurement Rationale

The 4-methylimidazol-1-yl motif present in the target compound is a critical structural component of nilotinib (Tasigna®, Novartis), a second-generation Bcr-Abl tyrosine kinase inhibitor approved for chronic myelogenous leukemia. The key nilotinib intermediate 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is constructed via N-arylation of 4-methylimidazole, a reaction that directly parallels the N-alkylation chemistry used to produce the target compound [1]. Multiple patents (US8772508, WO2015103927A1) describe synthetic routes to nilotinib intermediates that rely on 4-methylimidazole building blocks, with 130 total patents referencing this compound class [2][3]. This extensive patent estate validates the 4-methylimidazol-1-yl chemotype as a pharmacologically privileged scaffold, providing downstream users confidence that building blocks bearing this motif are relevant to clinically validated target space.

Pharmaceutical Intermediates Process Chemistry Tyrosine Kinase Inhibitors

High-Impact Application Scenarios for 3-(4-Methyl-1H-imidazol-1-yl)propan-1-amine Dihydrochloride Based on Verified Differentiation Evidence


Kinase Inhibitor Lead Generation: Building Block for Bcr-Abl and Related Tyrosine Kinase Chemotypes

The 4-methylimidazol-1-yl motif is a validated pharmacophore in the approved tyrosine kinase inhibitor nilotinib. The target compound provides a direct synthetic entry point for constructing nilotinib analogs and novel kinase inhibitors via N-arylation or reductive amination at the primary amine terminus [1]. The dihydrochloride salt form offers superior handling (crystalline solid vs. free base liquid) and precise stoichiometric control in subsequent coupling reactions. Researchers should verify N1-regioisomeric purity by ¹H NMR prior to use, as contamination with the 5-methyl regioisomer can confound SAR interpretation [2].

Glutaminyl Cyclase (QC) Inhibitor Development for Alzheimer's Disease

The N-(imidazol-1-yl)propyl thiourea scaffold, of which this compound is the primary amine precursor, has yielded potent human glutaminyl cyclase inhibitors with IC50 values as low as 58 nM [1]. The three-carbon propyl spacer is optimal for bridging the imidazole zinc-binding motif to the thiourea/aryl pharmacophore. The 4-methyl substitution may further modulate potency and selectivity relative to the unsubstituted or 5-methyl regioisomers, making this specific building block valuable for SAR exploration in neurodegenerative disease programs [1][2].

pH-Responsive Polymer and Biomaterial Functionalization

The elevated pKa of the 4-methylimidazole ring (7.55 vs. 6.95 for unsubstituted imidazole) positions this compound uniquely for the design of pH-sensitive polymers and drug delivery systems that respond within the physiological pH range (6.5–7.4) [1]. The primary amine handle allows facile conjugation to polymer backbones (e.g., polyaspartamide, polyacrylate), while the imidazole moiety provides pH-dependent charge switching. The dihydrochloride salt form ensures aqueous solubility during conjugation reactions [2].

CYP Enzyme Interaction Probes and Metabolism Studies

Given that 4-methylimidazole itself is a characterized CYP2E1 inhibitor (Ki = 23 µM, non-competitive in rat liver microsomes) and that 1-substituted imidazoles exhibit structure-dependent CYP3A4/5 inhibition (IC50 range: <0.3 µM to >30 µM) [1][2], this compound serves as a versatile starting material for synthesizing a series of N-derivatized imidazoles to systematically probe CYP isoform selectivity. The primary amine facilitates attachment of diverse aryl, alkyl, and acyl groups, enabling the construction of focused libraries for CYP inhibition SAR studies [2].

Quote Request

Request a Quote for 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.